Croconic acid disodium salt

Description

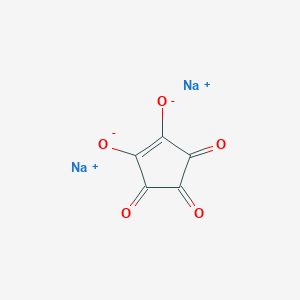

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3,4,5-trioxocyclopentene-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477943 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-00-1 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Disodium Croconate from Glyoxal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing disodium croconate, a compound of significant interest in materials science and drug development, starting from the readily available precursor, glyoxal. The synthesis proceeds through a two-step process: the initial oxidative trimerization of glyoxal to form a six-membered ring intermediate, disodium rhodizonate, followed by an oxidative ring-contraction to yield the final five-membered ring product, disodium croconate. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes diagrams of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

Disodium croconate, the disodium salt of croconic acid, is a member of the oxocarbon family, characterized by a cyclic structure composed solely of carbon and oxygen atoms. Its unique electronic and structural properties have led to its investigation in various fields, including nonlinear optics, energy storage, and as a scaffold in medicinal chemistry. While several synthetic routes to croconates exist, this guide focuses on a pathway originating from glyoxal, an abundant and cost-effective starting material. The synthesis involves the formation of disodium rhodizonate as a key intermediate, which subsequently undergoes a ring contraction to the desired disodium croconate.

Overall Synthetic Pathway

The synthesis of disodium croconate from glyoxal is a two-stage process. The first stage involves the oxidative trimerization of three glyoxal molecules to form a six-membered ring precursor. This is followed by the second stage, an oxidative ring contraction of the six-membered ring intermediate to the five-membered disodium croconate.

An In-depth Technical Guide on the Crystal Structure of Croconic Acid Disodium Salt Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the crystal structure of croconic acid disodium salt dihydrate (Na₂C₅O₅·2H₂O). While a complete, publicly available crystal structure determination for this specific compound is not available in crystallographic databases as of the latest search, this guide outlines the expected structural characteristics based on related compounds and details the definitive experimental protocol for its determination via single-crystal X-ray diffraction. This paper serves as a foundational resource for researchers working with croconate salts, providing the necessary theoretical and methodological framework to understand, determine, and utilize their crystal structures in drug development and materials science.

Introduction

Croconic acid and its salts are members of the oxocarbon family, which have garnered significant interest due to their unique electronic, optical, and potential pharmaceutical properties. The arrangement of ions and water molecules in the solid state, i.e., the crystal structure, is fundamental to understanding and predicting the physicochemical properties of a material, including its stability, solubility, and bioavailability. Sodium croconates are known to crystallize from water as dihydrates[1]. A detailed understanding of the three-dimensional arrangement of the croconate dianion, sodium cations, and water molecules is crucial for harnessing these properties. This guide presents the anticipated structural features and a detailed methodology for the elucidation of the crystal structure of this compound dihydrate.

Anticipated Crystal Structure and Molecular Interactions

Based on the known structures of other hydrated alkali metal salts and general principles of coordination chemistry, the crystal structure of disodium croconate dihydrate is expected to exhibit a well-defined, three-dimensional lattice. The key components of this lattice are:

-

Croconate Dianion (C₅O₅²⁻): A planar, five-membered ring with delocalized π-electrons. Its five oxygen atoms act as potential coordination sites for the sodium cations.

-

Sodium Cations (Na⁺): These ions will be coordinated by oxygen atoms from both the croconate anions and the water molecules. The coordination number and geometry around the sodium ions are key structural features to be determined.

-

Water of Hydration (H₂O): The two water molecules per formula unit are expected to play a crucial role in stabilizing the crystal lattice through coordination to the sodium ions and through an extensive network of hydrogen bonds with the oxygen atoms of the croconate anions and other water molecules.

The logical relationship and assembly of these components into a stable crystal lattice are depicted in the diagram below.

Caption: Logical flow from molecular components to the final crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the kind of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment. The general properties are known, while the specific crystallographic parameters are placeholders pending experimental determination.

Table 1: General and Computed Properties

| Property | Value | Source |

| Chemical Formula | C₅Na₂O₅·2H₂O | - |

| IUPAC Name | Disodium 3,4,5-trioxocyclopent-1-ene-1,2-diolate dihydrate | - |

| Molecular Weight | 222.06 g/mol | Calculated |

| Appearance (Expected) | Yellow crystalline solid | [1] |

Table 2: Placeholder Crystallographic Data

| Parameter | Value (Placeholder) | Description |

| Crystal System | To be determined | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | To be determined | Symmetry of the unit cell |

| a (Å) | To be determined | Unit cell dimension |

| b (Å) | To be determined | Unit cell dimension |

| c (Å) | To be determined | Unit cell dimension |

| α (°) | To be determined | Unit cell angle |

| β (°) | To be determined | Unit cell angle |

| γ (°) | To be determined | Unit cell angle |

| Volume (ų) | To be determined | Volume of the unit cell |

| Z | To be determined | Number of formula units per unit cell |

| Calculated Density (g/cm³) | To be determined | Density derived from crystallographic data |

| R-factor | To be determined | Indicator of the quality of the structural model |

Table 3: Placeholder Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) (Placeholder) |

| Na-O (croconate) | To be determined |

| Na-O (water) | To be determined |

| C-C | To be determined |

| C=O | To be determined |

| O-Na-O | To be determined |

| O-H···O (H-bond) | To be determined |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of this compound dihydrate is single-crystal X-ray diffraction (SCXRD)[2][3]. The workflow for this experiment is detailed below.

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

4.1. Synthesis and Crystallization

-

Synthesis: this compound is synthesized by neutralizing croconic acid with two equivalents of a sodium base (e.g., NaOH or NaHCO₃) in an aqueous solution.

-

Purification: The crude product is purified by recrystallization from hot water.

-

Single Crystal Growth: High-quality single crystals suitable for SCXRD are grown from a saturated aqueous solution. Slow evaporation of the solvent at a constant temperature is the most common method. Other techniques like vapor diffusion or cooling crystallization can also be employed[4].

4.2. Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head[5].

-

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector[2].

-

Data Acquisition: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles. The positions and intensities of the diffracted X-ray spots are recorded[5].

4.3. Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, detailed crystal structure[5].

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) and checked for consistency. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Conclusion

While the complete crystal structure of this compound dihydrate has not yet been reported in public databases, this guide provides a robust framework for its understanding and experimental determination. The anticipated structure involves a complex interplay of ionic coordination between the sodium cations and the croconate and water oxygen atoms, further stabilized by a network of hydrogen bonds. The detailed experimental protocol for single-crystal X-ray diffraction outlined herein provides a clear path for researchers to elucidate this structure, which is a critical step for the rational design and development of new materials and pharmaceutical products based on croconate salts.

References

Unveiling the Electronic and Optical Landscape of Disodium Croconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium croconate, the sodium salt of croconic acid, is a member of the oxocarbon family, a unique class of cyclic organic compounds. These molecules are characterized by their delocalized π-electron systems, which impart distinctive electronic and optical properties. This technical guide provides a comprehensive overview of the electronic and optical characteristics of disodium croconate, drawing upon available data for the croconate anion and related compounds. It details the experimental protocols for key characterization techniques and presents quantitative data in a clear, tabular format. This document serves as a foundational resource for researchers exploring the potential applications of disodium croconate in fields ranging from materials science to drug development.

Introduction to Disodium Croconate

Disodium croconate (C₅Na₂O₅) is an organic salt with a molecular weight of approximately 186.03 g/mol .[1] The core of this compound is the croconate dianion (C₅O₅²⁻), a five-membered ring composed of carbon and oxygen atoms with a delocalized 2- charge. This delocalization results in a planar, aromatic system, which is the primary determinant of its electronic and optical behavior. The structure and properties of croconates make them intriguing candidates for applications in organic electronics, sensing, and potentially as scaffolds in medicinal chemistry.

Electronic Properties

The electronic properties of disodium croconate are governed by the electronic structure of the croconate dianion. Key parameters include the band gap in the solid state, electrical conductivity, and redox potentials in solution. While specific experimental data for disodium croconate is limited in the available literature, data from related croconate compounds and derivatives provide valuable insights.

Table 1: Electronic Properties of Croconate-Related Compounds

| Property | Compound | Value | Conditions |

| Oxidation Potential (E½) | Dilithium Croconate | +0.59 V vs. SCE | Reversible, in water with 0.1M sodium perchlorate |

| Reduction Potentials | Dilithium Croconate | -0.48 V and -1.33 V | Irreversible, reduction to dihydrocroconate |

| Electrical Conductivity | Croconate Violet (Dipotassium Salt) | 2 x 10⁻⁶ Ω⁻¹ cm⁻¹ | Single crystal, 300K |

| Band Gap | Croconic Acid Derived Polymer | <1 eV | Theoretical/Experimental for a conjugated microporous polymer |

Note: Data for disodium croconate is not explicitly available in the search results. The table presents data for closely related compounds to provide an expected range of properties.

The croconate anion is electrochemically active, capable of undergoing both oxidation and reduction. The reversible oxidation potential of dilithium croconate suggests that the croconate dianion can be reversibly oxidized. The irreversible reduction indicates a chemical change in the molecule upon reduction. The conductivity of a croconate derivative highlights the potential for these materials to exhibit semiconducting behavior. The narrow band gap observed in a croconic acid-derived polymer suggests that croconate-based materials can be designed to have small energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Optical Properties

The optical properties of disodium croconate are dominated by the absorption and potential emission of light by the croconate dianion. These properties are typically characterized by UV-Visible and fluorescence spectroscopy.

Table 2: Optical Properties of Croconate-Related Compounds

| Property | Compound | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Absorption Maxima (λmax) | Dilithium Croconate | 363, 336 (shoulder) | 45,000, 32,000 | Water |

| Absorption Maxima (λmax) | Croconic Acid | 362, 335 (shoulder) | 54,500, 39,000 | Water |

| Absorption Maxima (λmax) | Monopyridinium Croconate | 362, 335 (shoulder) | 32,000, 23,000 | Water |

Note: Specific fluorescence data for disodium croconate was not found in the search results. The table presents absorption data for closely related compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of the electronic and optical properties of disodium croconate.

Synthesis of Disodium Croconate

Disodium croconate can be synthesized from croconic acid or other rhodizonate precursors. A common method involves the oxidation of a six-membered ring precursor, such as tetrahydroxyquinone, in an alkaline solution, which then undergoes ring contraction to form the croconate salt.[3]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

Protocol:

-

Sample Preparation: Prepare a stock solution of disodium croconate of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the cuvettes filled with the solvent to be used for the sample.

-

Measurement: Record the absorption spectra of the disodium croconate solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λmax from the spectra. Use the Beer-Lambert Law (A = εbc) and the absorbance values from the dilution series to calculate the molar absorptivity at each λmax.

Fluorescence Spectroscopy

This technique measures the emission of light from the sample after excitation at a specific wavelength.

Protocol:

-

Sample Preparation: Prepare a dilute solution of disodium croconate in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a fluorometer equipped with an excitation source, excitation and emission monochromators, and a detector.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a reasonable starting point) and scan the excitation monochromator to determine the optimal excitation wavelength. The excitation spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator to record the fluorescence emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound.

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M sodium perchlorate) in a suitable solvent (e.g., deionized water).

-

Analyte Solution: Dissolve a known concentration of disodium croconate in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential of the working electrode from an initial potential to a switching potential and then back to the initial potential. Record the resulting current. Perform scans at various scan rates.

-

Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials and currents. The formal reduction potential (E°') can be estimated from the average of the peak potentials for a reversible couple.

Visualizations

Molecular Structure of Disodium Croconate

Caption: Molecular structure of disodium croconate.

Experimental Workflow for Characterization

Caption: Experimental workflow for electronic and optical characterization.

Relevance to Drug Development and Signaling Pathways

The term "signaling pathways" typically refers to the cascade of molecular events within a cell, often initiated by a drug or signaling molecule binding to a receptor. While disodium croconate itself is not a known signaling molecule, its derivatives have potential applications in drug development. For instance, the strong optical absorption of croconaine dyes makes them suitable for photothermal therapy and bioimaging.[4] The ability of the croconate core to bind metal ions could be exploited in the design of sensors for biologically relevant cations.[2] The development of any croconate-based therapeutic would necessitate a thorough investigation of its interaction with biological systems and its effect on cellular signaling pathways.

Conclusion

Disodium croconate possesses a rich potential for applications in materials science and beyond, stemming from the unique electronic and optical properties of the croconate dianion. This guide has synthesized the available data on its characteristics, primarily through examination of related compounds, and has provided detailed, practical protocols for its further experimental investigation. The presented tables of quantitative data and the visualized experimental workflow offer a solid foundation for researchers. Future work should focus on filling the existing data gaps for disodium croconate to fully unlock its potential in the development of novel functional materials and in specialized applications within the life sciences.

References

- 1. croconic acid disodium salt | C5Na2O5 | CID 12120285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared absorbing croconaine dyes: synthesis and metal ion binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of a Croconaine‐Based Nanoformulation for Optoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Croconic Acid Disodium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Croconic Acid Disodium Salt and its Solubility

Croconic acid is a unique cyclic oxocarbon acid. Its disodium salt is an ionic organic compound. The solubility of such salts in organic solvents is a critical parameter for a range of applications, including chemical synthesis, formulation development, and material fabrication. Generally, the dissolution of an ionic salt in an organic solvent is governed by the lattice energy of the salt and the solvation energy of the ions in the solvent. For this compound, its relatively high lattice energy, due to the strong ionic interactions between the croconate dianion and the two sodium cations, suggests that it will exhibit limited solubility in many common organic solvents.

Organic salts tend to be less soluble in non-polar or weakly polar organic solvents. Solvents with higher dielectric constants and the ability to form strong interactions with the dissociated ions are more likely to be effective. While specific data is absent, a general expectation is that solubility would be low in solvents like hydrocarbons and ethers, and potentially higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol, although likely still limited.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of empirical determination for any application requiring the dissolution of this salt. Researchers are strongly encouraged to determine the solubility in their specific solvent systems using the protocols outlined in this guide.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ||||

| Dimethylformamide (DMF) | C₃H₇NO | ||||

| Methanol | CH₃OH | ||||

| Ethanol | C₂H₅OH | ||||

| Acetonitrile | C₂H₃N | ||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[1][2]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. A common equilibration time is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.[2]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved salt.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less accurate if the salt is not completely non-volatile or if it forms solvates.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Oven or vacuum oven

-

Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the shake-flask method.

-

Equilibration: Equilibrate the solution at the desired temperature with agitation.

-

Filtration: Filter a known volume of the saturated solution through a pre-weighed, solvent-compatible filter to remove all undissolved solids.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the salt.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated as the mass of the dried residue per volume of the solvent.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to Croconic Acid Disodium Salt and Its Derivatives in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of croconic acid disodium salt, a fascinating and versatile compound with significant applications in materials science and emerging potential in biomedical fields. This document details its chemical identity, synthesis, and characterization, with a particular focus on its role in the development of advanced organic electronic materials. Furthermore, this guide explores the properties and applications of its derivatives, the croconaine dyes, in areas such as photothermal therapy.

Chemical Identity and Synonyms of this compound

This compound is an organic salt with a unique five-membered ring structure. In scientific literature and chemical databases, it is identified by a variety of names and identifiers. A comprehensive list of these synonyms is provided below to aid researchers in literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| Common Name | This compound | |

| Disodium croconate | [1] | |

| Sodium croconate | [2] | |

| IUPAC Name | disodium;3,4,5-trioxocyclopentene-1,2-diolate | [1] |

| disodium trioxocyclopent-1-ene-1,2-bis(olate) | [3] | |

| CAS Number | 14379-00-1 | [1][4] |

| Molecular Formula | C₅Na₂O₅ | [3] |

| Other Synonyms | 4,5-Dihydroxy-4-cyclopentene-1,2,3-trione disodium salt | [1][4] |

| Croconic acid, disodium salt | [1][5] | |

| Sodium 3,4,5-trioxocyclopent-1-ene-1,2-bis(olate) | [1] |

Physicochemical Properties

This compound is a yellow to orange crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 186.03 g/mol | [4] |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Soluble in water | [6] |

| Appearance | Yellow to yellow-orange or yellow-green powder | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of croconic acid and its salts involves the oxidation of a six-membered ring precursor, such as a rhodizonate salt, which undergoes a ring-contraction. A general procedure is outlined below.

Materials:

-

Disodium rhodizonate

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂) (optional, as an oxidizing agent)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Methanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

A solution of disodium rhodizonate is prepared in aqueous sodium hydroxide.

-

The solution is heated, and an oxidizing agent like manganese dioxide can be added to facilitate the reaction. Air oxidation can also be employed.

-

The reaction mixture is heated to reflux.

-

The hot solution is filtered to remove any solid impurities.

-

The filtrate is then carefully acidified with hydrochloric acid.

-

The solution is concentrated using a rotary evaporator.

-

The residue is then recrystallized from water or a water/methanol mixture to yield the disodium croconate product. The yield for this type of reaction has been reported to be around 76%.[6]

Synthesis of a Representative Croconaine Dye (CR760)

Croconaine dyes are synthesized through a condensation reaction between croconic acid and an electron-rich heterocyclic compound. The following is a protocol for the synthesis of a specific croconaine dye, CR760, which has applications in optoacoustic imaging and photothermal therapy.[1]

Materials:

-

Croconic acid

-

2,3,3-trimethyl-3H-indole-5-carboxylic acid

-

Anhydrous toluene

-

Anhydrous n-butanol

-

Isopropanol

-

Ethyl acetate (EtOAc)

-

Filtration apparatus

-

Sonicator

Procedure:

-

Dissolve croconic acid (1 mmol) and 2,3,3-trimethyl-3H-indole-5-carboxylic acid (2 mmol) in a 1:1 mixture of anhydrous toluene and n-butanol (20 mL).[1]

-

Heat the mixture to reflux and maintain it overnight.[1]

-

After cooling to room temperature, collect the precipitated product by filtration.[1]

-

Wash the collected solid with isopropanol.[1]

-

Sonicate the solid in ethyl acetate and collect the purified product by filtration to yield the CR760 dye as a black solid. The reported yield for this synthesis is 81%.[1]

Characterization of this compound and its Derivatives

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl groups of the croconyl ring.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

X-ray Diffraction (XRD): To determine the crystal structure of the material.

-

UV-Vis Spectroscopy: To determine the absorption maxima of croconaine dyes, which is crucial for their application in photothermal therapy.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compounds.

Protocol for Measuring Ferroelectric Properties

The ferroelectric properties of organic materials like croconic acid are a key area of research. A general procedure to measure the ferroelectric hysteresis loop is as follows:

Materials and Equipment:

-

A thin film or pellet of the organic material.

-

A ferroelectric test system (P-E loop tester).

-

A function generator.

-

A high-voltage amplifier.

-

An oscilloscope.

Procedure:

-

Prepare a thin, dense pellet or film of the material to be tested. The sample should be a good insulator.[8]

-

Apply conductive electrodes (e.g., silver paste) to both sides of the sample.

-

Connect the sample to the ferroelectric test system.

-

Apply a sinusoidal electric field across the sample using the function generator and high-voltage amplifier.

-

Measure the polarization (P) as a function of the applied electric field (E).

-

A ferroelectric material will exhibit a characteristic hysteresis loop when plotting P versus E.[8] The shape of this loop provides information about the remnant polarization, coercive field, and saturation polarization of the material.

Quantitative Data: Photophysical Properties of Croconaine Dyes

While quantitative biological data such as IC₅₀ values for this compound are not extensively reported in the public literature, its derivatives, the croconaine dyes, have been studied for their photophysical properties, which are critical for their applications in photothermal and photodynamic therapies.

| Croconaine Dye Derivative | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Application | Source |

| Quinaldine-based dyes | 840-870 nm | 1-5 x 10⁵ M⁻¹cm⁻¹ | Metal ion sensing, Photodynamic therapy | [4] |

| CR760 | ~760 nm | Not specified | Optoacoustic imaging, Photothermal therapy | [1] |

| Aniline condensate (C1) | Not specified | Not specified | Photoacoustic imaging | [5] |

Logical Workflow and Synthesis Diagrams

Conclusion and Future Perspectives

This compound stands as a pivotal precursor in the synthesis of advanced functional organic materials. Its unique electronic properties, particularly its ferroelectricity, have established it as a compound of significant interest in the field of organic electronics. While its direct biological applications are still under exploration, its derivatives, the croconaine dyes, show immense promise in biomedical applications such as photothermal therapy and bioimaging, owing to their strong near-infrared absorption and photostability.

Future research should focus on elucidating the biological activities of this compound and its simple derivatives to explore their potential as therapeutic agents. A systematic investigation into their interactions with biological macromolecules could reveal novel mechanisms of action and open up new avenues for drug discovery. Furthermore, the development of more efficient and scalable synthesis methods for both the disodium salt and its dye derivatives will be crucial for their translation from laboratory research to industrial and clinical applications. The continued exploration of this versatile chemical scaffold is poised to yield significant advancements in both materials science and medicine.

References

- 1. Facile Synthesis of a Croconaine‐Based Nanoformulation for Optoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materia ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01006J [pubs.rsc.org]

- 4. Infrared absorbing croconaine dyes: synthesis and metal ion binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Discovery and history of croconic acid and its salts

An In-depth Technical Guide to the Discovery and History of Croconic Acid and Its Salts

Introduction

Croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione), a fascinating oxocarbon, has a rich history dating back to the early 19th century.[1][2] Initially isolated from a byproduct of potassium manufacturing, its unique properties, including its acidity, aromatic dianion, and ferroelectricity in the solid state, have continued to attract scientific interest.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of croconic acid and its salts, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of croconic acid began in 1825 when Leopold Gmelin first discovered it along with its potassium salt, potassium croconate dihydrate.[1][2] He named the compound after the Greek word "krokos," meaning "crocus" or "egg yolk," due to the characteristic yellow color of the acid and its salts.[1][2] This discovery was a significant event in early organic chemistry, representing one of the first preparations of an organic compound from inorganic starting materials, predating Wöhler's famous synthesis of urea by three years.[2]

The initial source of these compounds was a black, explosive byproduct from the industrial production of potassium, which involved the reaction of carbon with potassium hydroxide.[4] A few years later, in 1837, Heller identified rhodizonate as the precursor to the croconate ion in this reaction mixture.[2] The elucidation of the structure of croconic acid and its salts, however, took much longer. The crystal structure of ammonium croconate was determined in 1964, and the structure of croconic acid itself was only definitively established through X-ray crystallography in 2001, 175 years after its discovery.[1][5] A significant breakthrough in understanding its physical properties came in 2010 with the discovery that crystalline croconic acid exhibits ferroelectricity at room temperature, with the highest spontaneous polarization among low-molecular-weight organic compounds.[3][6]

Chemical and Physical Properties

Croconic acid is a yellow crystalline solid that is soluble in water and ethanol and sensitive to light.[1] It has a cyclopentene backbone with two hydroxyl groups adjacent to a double bond and three ketone groups.[1] The compound is a relatively strong diprotic acid, readily losing protons from its two hydroxyl groups. The resulting anions, hydrogencroconate (HC₅O₅⁻) and croconate (C₅O₅²⁻), are stable.[1] The croconate dianion is particularly stable due to its aromaticity, with the negative charges and double bonds delocalized over the five-membered ring.[1]

Quantitative Data

The key physical and chemical properties of croconic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₂O₅ | [1][7] |

| Molar Mass | 142.07 g/mol | [1][7] |

| Appearance | Yellow crystalline solid | [1][8] |

| Melting Point | > 300 °C (decomposes) | [1][9] |

| Acidity (pKa₁) | 0.80 ± 0.08 | [1] |

| Acidity (pKa₂) | 2.24 ± 0.01 | [1] |

| CAS Number | 488-86-8 | [7][10] |

Structure and Aromaticity

In the solid state, croconic acid molecules are organized into pleated strips held together by hydrogen bonds.[1] The croconate dianion is planar and aromatic, with the π-electrons delocalized across the ring.[1] This aromatic character contributes to its stability.

Experimental Protocols

Synthesis of Croconic Acid from Rhodizonate

A common laboratory-scale synthesis of croconic acid involves the ring contraction of rhodizonate.[2] This method is often preferred over the historical synthesis from carbon monoxide and potassium metal due to its convenience.[2]

Materials:

-

Disodium rhodizonate

-

Manganese dioxide (MnO₂) or air

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Filter paper

-

Beakers and flasks

-

Heating and stirring apparatus

Procedure:

-

Preparation of the Rhodizonate Solution: Dissolve a known quantity of disodium rhodizonate in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, slowly add manganese dioxide to the rhodizonate solution. Alternatively, bubble air through the alkaline solution. The reaction mixture will typically change color as the oxidation proceeds.

-

Heating: Gently heat the mixture to facilitate the ring contraction. The optimal temperature and reaction time may need to be optimized based on the scale of the reaction.

-

Filtration: After the reaction is complete, cool the mixture and filter it to remove any solid manganese dioxide and other insoluble byproducts.

-

Acidification: Carefully add sulfuric acid to the filtrate to precipitate the croconic acid. The yellow crystalline product should form upon acidification.

-

Isolation and Purification: Collect the croconic acid crystals by filtration, wash them with cold deionized water to remove any remaining salts, and then dry them under vacuum. Recrystallization from hot water can be performed for further purification.[5]

Synthesis of Potassium Croconate

Potassium croconate can be synthesized by the reaction of dipotassium croconate with malononitrile.[4]

Materials:

-

Dipotassium croconate

-

Malononitrile

-

Deionized water

-

Beakers

-

Heating and stirring apparatus

-

Filter apparatus

Procedure:

-

Reaction Mixture: In a beaker, create a mixture of dipotassium croconate and malononitrile in deionized water.[4]

-

Heating: Heat the mixture to 85-90 °C for approximately one hour with stirring.[4]

-

Crystallization: The product will crystallize from the deep-violet solution upon cooling. To improve the yield, the reaction mixture can be concentrated by evaporation before cooling.[4]

-

Isolation: Isolate the product by trituration of the solid with methanol. The yield is reported to be around 97%.[4]

-

Recrystallization: Recrystallize the product from hot water to obtain deep-blue, metallic needles of the dihydrate form.[4]

Salts and Derivatives of Croconic Acid

Croconic acid forms a variety of salts with alkali metals, alkaline earth metals, and transition metals.[1] The lithium, sodium, and potassium salts typically crystallize as dihydrates from water.[1] Salts of ammonium, rubidium, and cesium crystallize in their anhydrous forms.[1] Croconic acid also forms coordination compounds with divalent transition metals such as copper, iron, zinc, nickel, manganese, and cobalt.[1]

Furthermore, derivatives of croconic acid, such as "croconate violet" and "croconate blue," can be synthesized by reacting croconic acid or its salts with malononitrile under different conditions.[4][11] These derivatives are of interest for their intense colors and potential applications as dyes and in materials science.[11]

Applications and Future Perspectives

The unique electronic and structural properties of croconic acid and its derivatives have led to their investigation in various fields. The ferroelectric nature of crystalline croconic acid makes it a candidate for applications in organic electronics.[3][8] Its ability to form stable complexes with metal ions is relevant for catalysis and materials science.[8] Croconic acid derivatives are also explored for their use as near-infrared dyes and in organic solar cells.[3][12] The biocompatibility of these compounds opens up possibilities in the biomedical field, including theranostics and sensing.[13][14]

Conclusion

From its serendipitous discovery in the early 19th century to its modern-day investigation for advanced material applications, croconic acid has remained a compound of significant scientific interest. Its rich history, coupled with its unique chemical and physical properties, ensures that croconic acid and its derivatives will continue to be a fertile ground for research and development in chemistry, materials science, and beyond.

References

- 1. Croconic acid - Wikipedia [en.wikipedia.org]

- 2. iranarze.ir [iranarze.ir]

- 3. Discovery of Ferroelectricity of Croconic Acid, a Low-molecular-weight Organic Compound, at Room Temperature [aist.go.jp]

- 4. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, “Croconate Violet” and “Croconate Blue” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization from hydrochloric acid affords the solid-state structure of croconic acid (175 years after its discovery) and a novel hydrogen-bonded network - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Croconic Acid | C5H2O5 | CID 546874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Croconic acid 97 14379-00-1 [sigmaaldrich.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Croconate violet - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Molecular geometry of the croconate dianion

An In-depth Technical Guide to the Molecular Geometry of the Croconate Dianion

This technical guide provides a comprehensive overview of the molecular geometry of the croconate dianion (C₅O₅²⁻), a fascinating oxocarbon with significant academic and industrial interest. The content is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visual representations of its key attributes and characterization workflow.

Introduction to the Croconate Dianion

The croconate dianion is a cyclic oxocarbon anion with the chemical formula C₅O₅²⁻. It is known for its planarity, high symmetry, and aromatic character due to the delocalization of π-electrons across the five-membered ring.[1][2] This electron delocalization contributes to its stability and unique spectroscopic and electronic properties. The dianion is typically studied in the form of its salts, with various cations influencing the crystal packing and, to a lesser extent, the geometry of the anion itself.[3] Understanding the precise molecular geometry of the croconate dianion is crucial for its application in materials science, particularly in the design of ferroelectric materials, organic conductors, and coordination polymers.

Molecular Geometry and Structural Parameters

The molecular geometry of the croconate dianion has been extensively studied using single-crystal X-ray diffraction. In its most stable and common form, the dianion exhibits a highly planar structure with D5h symmetry.[2] This high symmetry implies that all carbon-carbon bonds are of equal length, as are all carbon-oxygen bonds. However, different tautomeric forms, such as one with C2v symmetry, have also been stabilized and characterized.[4]

Quantitative Geometric Data

The following tables summarize the experimentally determined bond lengths and angles for the croconate dianion in its D5h and C2v valence tautomers. This data is critical for computational modeling and for understanding the electronic structure of the molecule.

Table 1: Bond Lengths of the Croconate Dianion Tautomers [4]

| Bond | D5h Tautomer Bond Length (Å) | C2v Tautomer Bond Length (Å) |

| C1-C2 | 1.467(2) | 1.543(3) |

| C2-C3 | 1.467(2) | 1.408(3) |

| C3-C4 | 1.467(2) | 1.408(3) |

| C4-C5 | 1.467(2) | 1.543(3) |

| C5-C1 | 1.467(2) | 1.543(3) |

| C1-O1 | 1.263(2) | 1.222(3) |

| C2-O2 | 1.263(2) | 1.288(3) |

| C3-O3 | 1.263(2) | 1.288(3) |

| C4-O4 | 1.263(2) | 1.288(3) |

| C5-O5 | 1.263(2) | 1.222(3) |

Table 2: Bond Angles of the Croconate Dianion Tautomers [4]

| Angle | D5h Tautomer Bond Angle (°) | C2v Tautomer Bond Angle (°) |

| C5-C1-C2 | 108.0(1) | 107.0(2) |

| C1-C2-C3 | 108.0(1) | 109.8(2) |

| C2-C3-C4 | 108.0(1) | 108.2(2) |

| C3-C4-C5 | 108.0(1) | 108.2(2) |

| C4-C5-C1 | 108.0(1) | 107.0(2) |

| O1-C1-C2 | 126.0(1) | 126.5(2) |

| O1-C1-C5 | 126.0(1) | 126.5(2) |

| O2-C2-C1 | 126.0(1) | 125.1(2) |

| O2-C2-C3 | 126.0(1) | 125.1(2) |

| O3-C3-C2 | 126.0(1) | 125.9(2) |

| O3-C3-C4 | 126.0(1) | 125.9(2) |

| O4-C4-C3 | 126.0(1) | 125.9(2) |

| O4-C4-C5 | 126.0(1) | 125.9(2) |

| O5-C5-C4 | 126.0(1) | 126.5(2) |

| O5-C5-C1 | 126.0(1) | 126.5(2) |

Visualization of Molecular Structure

The following diagram illustrates the D5h symmetric structure of the croconate dianion, with atom labels corresponding to the data presented in the tables.

Caption: Molecular structure of the croconate dianion with D5h symmetry.

Experimental Protocols for Structural Characterization

The determination of the molecular geometry of the croconate dianion relies on several key experimental techniques, primarily single-crystal X-ray diffraction and vibrational spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of a croconate salt are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, slow cooling of a saturated solution, or liquid diffusion.[5][6][7] The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop after being flash-cooled in liquid nitrogen.[6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated. The diffraction pattern, consisting of a series of reflections (spots), is recorded on a detector.[6]

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.[8]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the symmetry and bonding within the croconate dianion, complementing the data from X-ray diffraction.

Methodology:

-

Sample Preparation: For infrared (IR) spectroscopy, the crystalline croconate salt is typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. For Raman spectroscopy, the crystalline powder can be analyzed directly.

-

Infrared (IR) Spectroscopy: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

-

Raman Spectroscopy: The crystalline sample is placed in the path of a high-intensity monochromatic laser beam.[9] The scattered light is collected, typically at a 90° or 180° angle to the incident beam, and passed through a spectrometer to a detector.[10] The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, corresponding to the vibrational modes of the molecule. The number and positions of the observed IR and Raman bands can be correlated with the molecular symmetry (e.g., D5h), as predicted by group theory.[2]

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for the synthesis and structural characterization of croconate dianion salts.

Caption: Workflow for the characterization of the croconate dianion.

References

- 1. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materia ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01006J [pubs.rsc.org]

- 2. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, “Croconate Violet” and “Croconate Blue” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Croconic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. New Bond-Delocalized Dianions: The Crystal Structure of 1,3-Bis(dicyanomethylene) Croconate Salt (C11N4O3K2 · 2H2O) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Croconic Acid Disodium Salt: An Application Note and Experimental Protocol

Abstract

This document provides a detailed experimental protocol for the synthesis of croconic acid disodium salt, a valuable compound for researchers in materials science and drug development. The described methodology is based on the oxidative halogenation of a cyclopentene derivative, offering a direct route to the desired product. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Croconic acid and its salts are members of the oxocarbon family, characterized by a five-membered carbon ring with carbonyl and enolate groups. These compounds have garnered significant interest due to their unique electronic and optical properties, leading to applications in ferroelectric materials, organic electronics, and as potential therapeutic agents. The disodium salt of croconic acid is a stable, water-soluble derivative, making it a convenient precursor for further chemical modifications and biological studies. This protocol details a robust and efficient synthesis of this compound.

Experimental Protocol

This protocol is adapted from a patented synthesis method, providing a direct route to sodium croconate[1].

2.1. Materials and Reagents:

-

2-Cyclopentene-1,4-dione

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Ice

2.2. Equipment:

-

Three-neck round-bottom flask

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

2.3. Synthesis Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, dissolve 108 g of sodium hydroxide in 300 ml of deionized water. Cool the solution in an ice bath with continuous stirring.

-

Addition of Starting Material: Once the sodium hydroxide solution is chilled, add 14.4 g of 2-cyclopentene-1,4-dione to the flask.

-

Bromination: While maintaining the internal temperature between 10 to 20°C using the ice bath, add 144 g of bromine dropwise to the reaction mixture over a period of 40 minutes.

-

Reaction Completion: After the complete addition of bromine, remove the ice bath and continue stirring the solution for 1 hour at room temperature.

-

Initial Product Isolation: A precipitate will form during the reaction. Separate the precipitated crystal by filtration.

-

Workup of Filtrate: Concentrate the filtrate using a rotary evaporator.

-

Methanol Wash: Add 500 ml of methanol to the resulting residue, stir the mixture, and then filter to remove any insoluble impurities.

-

Final Product Isolation: Concentrate the methanolic filtrate with a rotary evaporator.

-

Recrystallization: Recrystallize the resulting residue from water to obtain the purified this compound. The final product is a yellow to yellow-orange powder.[2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material (2-Cyclopentene-1,4-dione) | 14.4 g | [1] |

| Sodium Hydroxide | 108 g | [1] |

| Bromine | 144 g | [1] |

| Yield of Sodium Croconate | 21.2 g (76%) | [1] |

| Molecular Formula | C₅Na₂O₅ | [3][4] |

| Molecular Weight | 186.03 g/mol | [3][4] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Conclusion

The protocol described herein provides a clear and efficient method for the synthesis of this compound with a good reported yield. This application note is intended to support researchers and drug development professionals in the reliable preparation of this important oxocarbon compound for their scientific investigations. Adherence to standard laboratory safety procedures is essential when performing this synthesis.

References

- 1. EP1707552A1 - Process for producing croconic acid or salt thereof - Google Patents [patents.google.com]

- 2. iranarze.ir [iranarze.ir]

- 3. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, “Croconate Violet” and “Croconate Blue” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSUSB ScholarWorks - Meeting of the Minds: Synthesis of Rhodizonic Acid and Croconic Acid [scholarworks.lib.csusb.edu]

Application Notes and Protocols for Disodium Croconate as an Anode Material in Sodium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on existing research on organic anode materials for sodium-ion batteries. As of the date of this document, specific experimental data on the performance of pure disodium croconate as an anode in sodium-ion batteries is limited in the public domain. The presented protocols are adapted from studies on analogous organic compounds, and the performance data should be considered hypothetical, serving as a benchmark for future research.

Introduction

Sodium-ion batteries (SIBs) are an emerging energy storage technology, offering a sustainable and cost-effective alternative to lithium-ion batteries due to the natural abundance of sodium.[1] Organic electrode materials are of particular interest for SIBs because of their structural diversity, tunable electrochemical properties, and potential for sustainable sourcing.[2] Disodium croconate (Na₂C₅O₅), a salt of croconic acid, presents a compelling case as a potential anode material. Its structure, rich in carbonyl groups, suggests a high theoretical capacity for sodium ion storage through reversible enolation reactions.

This document provides a detailed guide for the investigation of disodium croconate as an anode material for sodium-ion batteries, covering material synthesis, electrode fabrication, electrochemical testing protocols, and expected performance metrics.

Quantitative Data Summary

The following table summarizes the target electrochemical performance parameters for a disodium croconate-based anode in a sodium-ion battery, based on typical values for high-performance organic anodes.[3][4]

| Parameter | Target Value | Conditions |

| Theoretical Specific Capacity | ~380 mAh/g (for 2 Na⁺) | Based on the molecular weight of Na₂C₅O₅ |

| Reversible Specific Capacity | >250 mAh/g | At a current rate of 0.1 C |

| Average Operating Voltage | ~0.8 - 1.5 V vs. Na/Na⁺ | - |

| Initial Coulombic Efficiency | >85% | - |

| Cycling Stability | >90% capacity retention after 200 cycles | At a current rate of 1 C |

| Rate Capability | >150 mAh/g at 5 C | - |

Experimental Protocols

Synthesis of Disodium Croconate

A straightforward synthesis of disodium croconate can be achieved through a simple acid-base reaction.

Materials:

-

Croconic acid (H₂C₅O₅)

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)

-

Anhydrous ethanol or methanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of croconic acid in anhydrous ethanol.

-

In a separate flask, dissolve a twofold molar excess of sodium hydroxide or sodium methoxide in anhydrous ethanol.

-

Slowly add the sodium base solution to the croconic acid solution while stirring vigorously at room temperature.

-

A precipitate of disodium croconate will form. Continue stirring the mixture for 12 hours to ensure complete reaction.

-

Collect the precipitate by filtration and wash it several times with anhydrous ethanol to remove any unreacted precursors.

-

Dry the resulting disodium croconate powder in a vacuum oven at 120°C for 24 hours.

-

Characterize the synthesized material using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm its purity and structure.

Electrode Preparation

Materials:

-

Synthesized disodium croconate powder

-

Conductive carbon black (e.g., Super P)

-

Polyvinylidene fluoride (PVDF) binder

-

N-methyl-2-pyrrolidone (NMP) solvent

-

Copper foil (current collector)

Procedure:

-

Prepare a slurry by mixing the disodium croconate active material, conductive carbon black, and PVDF binder in a weight ratio of 70:20:10 in NMP.[5]

-

Homogenize the slurry using a planetary mixer or magnetic stirrer until a uniform consistency is achieved.

-

Cast the slurry onto a copper foil using a doctor blade with a typical thickness of 100-150 µm.

-

Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

-

Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil for coin cell assembly.

-

Measure the mass loading of the active material on each electrode.

Coin Cell Assembly

Materials:

-

Disodium croconate working electrode

-

Sodium metal foil as the counter and reference electrode

-

Glass fiber separator

-

Electrolyte: 1 M sodium hexafluorophosphate (NaPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

-

CR2032 coin cell components (casings, spacers, springs)

Procedure:

-

All cell assembly must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.

-

Place the disodium croconate working electrode in the bottom cap of the coin cell.

-

Add a few drops of the electrolyte to wet the electrode surface.

-

Place the glass fiber separator on top of the working electrode.

-

Add more electrolyte to saturate the separator.

-

Place the sodium metal foil on top of the separator.

-

Position a spacer and a spring on top of the sodium foil.

-

Place the top cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.[5]

Electrochemical Measurements

Instrumentation:

-

Battery cycler (e.g., LAND or Arbin)

-

Potentiostat with impedance spectroscopy capability

Protocols:

-

Galvanostatic Cycling:

-

Cycle the assembled coin cells within a voltage window of 0.01 V to 2.5 V vs. Na/Na⁺.

-

Perform the initial cycles at a low current rate of 0.1 C (where 1 C corresponds to the theoretical capacity being charged/discharged in one hour).

-

Subsequently, test the cycling stability and rate capability at various C-rates (e.g., 0.2 C, 0.5 C, 1 C, 2 C, 5 C).

-

-

Cyclic Voltammetry (CV):

-

Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window (0.01 V to 2.5 V) to identify the redox potentials of sodium insertion and extraction.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements at different states of charge (e.g., fully charged, fully discharged) to analyze the charge transfer resistance and sodium-ion diffusion kinetics. The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

-

Visualizations

Experimental Workflow

Proposed Charge-Discharge Mechanism

The proposed mechanism for sodium storage in disodium croconate involves the reversible reaction of the carbonyl groups.

References

Application Notes and Protocols for the Deposition of Croconic Acid Disodium Salt Thin Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential deposition techniques for fabricating thin films of Croconic acid disodium salt. Given the limited specific literature on the thin film deposition of this particular salt, this document combines information on the properties of the salt with established solution-based deposition methods for similar water-soluble organic compounds. The provided protocols are intended as starting points for experimental design and optimization.

Introduction to this compound

This compound is a derivative of croconic acid, an organic compound known for its ferroelectric properties.[1] The disodium salt is a solid, water-soluble material with a high decomposition temperature exceeding 300°C.[2] These properties make it a candidate for various applications in electronics, sensing, and potentially as a component in drug delivery systems where a crystalline, water-soluble organic thin film is desired.

Key Properties:

| Property | Value | Reference |

| Chemical Formula | C₅Na₂O₅ | [2][3] |

| Molecular Weight | 186.03 g/mol | [2][3] |

| Physical Form | Solid Powder | [2][4] |

| Color | Yellow to yellow-orange | [4] |

| Melting Point | >300 °C (decomposes) | [2][5] |

| Solubility | Soluble in water | [5][6] |

Deposition Techniques: A Focus on Solution-Based Methods

The high melting point of this compound suggests that thermal evaporation in a vacuum could be a viable deposition technique. However, its solubility in water makes solution-based methods more accessible, cost-effective, and scalable.[7][8][9] This document will focus on three primary solution-based deposition techniques: spin coating, dip coating, and spray coating.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[10][11][12] The process involves depositing a solution onto the center of a substrate and then spinning it at high speed to spread the fluid by centrifugal force.

Experimental Protocol: Spin Coating of this compound

Objective: To deposit a uniform thin film of this compound on a substrate.

Materials:

-

This compound powder

-

Deionized (DI) water (or other suitable solvent)

-

Substrates (e.g., silicon wafers, glass slides, quartz)

-

Spin coater

-

Micropipette

-

Hotplate or vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in DI water. A starting concentration in the range of 1-10 mg/mL is recommended.

-

Ensure the salt is fully dissolved. Gentle heating or sonication can be used to aid dissolution.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Substrate Preparation:

-

Thoroughly clean the substrates. A standard cleaning procedure for silicon wafers, for example, involves sonication in acetone, isopropanol, and DI water, followed by drying with a nitrogen gun.

-

Optional: Treat the substrate surface with a plasma cleaner or a self-assembled monolayer to modify the surface energy for better film adhesion and uniformity.

-

-

Deposition:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a small amount of the this compound solution onto the center of the substrate (e.g., 100 µL for a 1x1 cm² substrate).

-

Start the spin coating program. A two-step program is often effective:

-

Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

-

Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness.

-

-

-

Post-Deposition Treatment:

-

Carefully remove the coated substrate from the spin coater.

-

Anneal the film on a hotplate or in a vacuum oven to remove residual solvent and potentially improve crystallinity. A starting temperature of 80-120°C for 10-30 minutes is recommended. The high decomposition temperature of the salt allows for a wide range of annealing temperatures to be explored.

-

Data Presentation: Spin Coating Parameters and Resulting Film Properties

| Parameter | Range/Value | Resulting Film Thickness (nm) | Surface Roughness (nm) | Optical Properties (e.g., Transmittance) |

| Solution Concentration (mg/mL) | 1, 5, 10 | To be measured | To be measured | To be measured |

| Spin Speed (rpm) | 2000, 4000, 6000 | To be measured | To be measured | To be measured |

| Annealing Temperature (°C) | 80, 100, 120 | To be measured | To be measured | To be measured |

| Annealing Time (min) | 10, 20, 30 | To be measured | To be measured | To be measured |

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Spin Coating

Caption: Workflow for spin coating of this compound thin films.

Dip Coating

Dip coating is a simple and versatile technique for coating substrates of various shapes and sizes.[13][14][15] The process involves immersing a substrate into a solution and then withdrawing it at a constant speed.

Experimental Protocol: Dip Coating of this compound

Objective: To deposit a thin film of this compound on a substrate with controlled thickness.

Materials:

-

This compound powder

-

Deionized (DI) water

-

Substrates

-

Dip coater

-

Beaker or vessel for the solution

-

Hotplate or vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound in DI water (e.g., 1-10 mg/mL).

-

Ensure complete dissolution and filter the solution.

-

-

Substrate Preparation:

-

Clean the substrates as described for spin coating.

-

-

Deposition:

-

Fill a suitable container with the prepared solution.

-

Mount the substrate on the dip coater arm.

-

Immerse the substrate into the solution at a controlled speed.

-

Allow the substrate to remain in the solution for a set dwell time (e.g., 30-60 seconds) to ensure complete wetting.

-

Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.

-

-

Post-Deposition Treatment:

-

Allow the solvent to evaporate from the film.

-

Anneal the coated substrate on a hotplate or in a vacuum oven (e.g., 80-120°C for 10-30 minutes).

-

Data Presentation: Dip Coating Parameters and Resulting Film Properties

| Parameter | Range/Value | Resulting Film Thickness (nm) | Surface Roughness (nm) |

| Solution Concentration (mg/mL) | 1, 5, 10 | To be measured | To be measured |

| Withdrawal Speed (mm/min) | 1, 5, 10 | To be measured | To be measured |

| Annealing Temperature (°C) | 80, 100, 120 | To be measured | To be measured |

| Dwell Time (s) | 30, 60, 90 | To be measured | To be measured |

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Dip Coating

Caption: Workflow for dip coating of this compound thin films.

Spray Coating

Spray coating is a versatile technique that can be used to coat large and non-planar substrates.[16][17][18] It involves atomizing a solution into fine droplets and directing them onto a substrate.

Experimental Protocol: Spray Coating of this compound

Objective: To deposit a thin film of this compound over a large area or on a non-planar surface.

Materials:

-

This compound powder

-

Deionized (DI) water

-

Substrates

-

Spray coater (e.g., airbrush or ultrasonic spray nozzle)

-

Syringe pump

-

Hotplate

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in DI water (e.g., 0.1-1 mg/mL). Lower concentrations are often used for spray coating to avoid nozzle clogging and to achieve thinner films.

-

Filter the solution.

-

-

Substrate Preparation:

-

Clean the substrates.

-

Place the substrate on a heated stage (e.g., 40-80°C) to promote solvent evaporation upon droplet impact.

-

-

Deposition:

-

Set up the spray coater with the nozzle at a fixed distance from the substrate (e.g., 10-30 cm).

-

Use a syringe pump to deliver the solution to the nozzle at a constant flow rate (e.g., 0.1-1 mL/min).

-

Use a carrier gas (e.g., nitrogen) to atomize the solution.

-

Move the nozzle or the substrate in a raster pattern to ensure uniform coverage. The deposition can be done in multiple passes to build up the desired thickness.

-

-

Post-Deposition Treatment:

-

Keep the substrate on the hotplate for a short period after deposition to ensure complete solvent removal.

-

Further annealing at a higher temperature (e.g., 80-120°C) can be performed to improve film quality.

-

Data Presentation: Spray Coating Parameters and Resulting Film Properties

| Parameter | Range/Value | Resulting Film Thickness (nm) | Surface Roughness (nm) |

| Solution Concentration (mg/mL) | 0.1, 0.5, 1 | To be measured | To be measured |

| Substrate Temperature (°C) | 40, 60, 80 | To be measured | To be measured |

| Nozzle-Substrate Distance (cm) | 10, 20, 30 | To be measured | To be measured |

| Solution Flow Rate (mL/min) | 0.1, 0.5, 1 | To be measured | To be measured |

| Number of Passes | 1, 5, 10 | To be measured | To be measured |

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Spray Coating

Caption: Workflow for spray coating of this compound thin films.

Potential Applications and Signaling Pathways

While the primary focus of research on croconic acid has been its ferroelectric properties for applications in organic electronics, the disodium salt may find use in other areas.

-

Biomedical Applications: The water solubility and potential biocompatibility of organic salts make them interesting for drug delivery platforms or as coatings for medical implants.[19]

-